molecular formula C52H51N5O5 B595883 N-[(2'-Trityltetrazol[1,1'-biphenyl]-4-yl)methyl]-N-[3-(2-methyl-1,3-dioxolan-2-yl)-1-oxopropyl]-L-valine Benzyl Ester CAS No. 1331888-33-5

N-[(2'-Trityltetrazol[1,1'-biphenyl]-4-yl)methyl]-N-[3-(2-methyl-1,3-dioxolan-2-yl)-1-oxopropyl]-L-valine Benzyl Ester

Cat. No.: B595883
CAS No.: 1331888-33-5
M. Wt: 826.01
InChI Key: DBPSJQCVQPEQEN-DYVQZXGMSA-N
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Description

N-[(2'-Trityltetrazol[1,1'-biphenyl]-4-yl)methyl]-N-[3-(2-methyl-1,3-dioxolan-2-yl)-1-oxopropyl]-L-valine Benzyl Ester is a synthetic intermediate in the preparation of angiotensin II receptor antagonists, such as valsartan. Its structure features:

  • A trityl (triphenylmethyl)-protected tetrazole group on a biphenyl scaffold, enhancing steric protection during synthesis .
  • A 3-(2-methyl-1,3-dioxolan-2-yl)-1-oxopropyl acyl chain, which introduces a dioxolane ring adjacent to a ketone moiety.
  • An L-valine benzyl ester group, likely acting as a prodrug to improve bioavailability prior to hydrolysis .

This compound’s design optimizes stability during synthesis while maintaining structural motifs critical for binding to angiotensin receptors.

Properties

IUPAC Name

benzyl (2S)-3-methyl-2-[3-(2-methyl-1,3-dioxolan-2-yl)propanoyl-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H51N5O5/c1-38(2)48(50(59)60-37-40-18-8-4-9-19-40)56(47(58)32-33-51(3)61-34-35-62-51)36-39-28-30-41(31-29-39)45-26-16-17-27-46(45)49-53-54-55-57(49)52(42-20-10-5-11-21-42,43-22-12-6-13-23-43)44-24-14-7-15-25-44/h4-31,38,48H,32-37H2,1-3H3/t48-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBPSJQCVQPEQEN-DYVQZXGMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OCC1=CC=CC=C1)N(CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)CCC8(OCCO8)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OCC1=CC=CC=C1)N(CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)CCC8(OCCO8)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H51N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40676187
Record name Benzyl N-[3-(2-methyl-1,3-dioxolan-2-yl)propanoyl]-N-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-L-valinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

826.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1331888-33-5
Record name Benzyl N-[3-(2-methyl-1,3-dioxolan-2-yl)propanoyl]-N-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-L-valinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-[(2'-Trityltetrazol[1,1'-biphenyl]-4-yl)methyl]-N-[3-(2-methyl-1,3-dioxolan-2-yl)-1-oxopropyl]-L-valine Benzyl Ester (CAS Number: 1331888-33-5) is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of tetrazole derivatives that are known for their diverse pharmacological properties, including anti-inflammatory and antimicrobial effects. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C52H51N5O5C_{52}H_{51}N_5O_5 with a molecular weight of 825.99 g/mol. The compound features a trityltetrazole moiety, which is linked to a dioxolane and an L-valine benzyl ester structure. The presence of these functional groups contributes to its potential biological activities.

PropertyValue
Molecular FormulaC₅₂H₅₁N₅O₅
Molecular Weight825.99 g/mol
CAS Number1331888-33-5
SolubilityChloroform, Ethyl Acetate, Methanol
AppearanceThick Pale Yellow Oil

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds in the tetrazole class have been shown to inhibit various enzymes involved in metabolic pathways. This may include inhibition of cytochrome P450 enzymes which play a critical role in drug metabolism and synthesis of steroid hormones.
  • Antimicrobial Properties : The structural components suggest potential antimicrobial activity against various pathogens. Tetrazole derivatives have been recognized for their antifungal and antibacterial properties.
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory effects by modulating cytokine release and inhibiting inflammatory pathways.

Case Studies and Research Findings

Recent studies have explored the biological activity of related compounds and their implications for therapeutic applications:

Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various tetrazole derivatives. The results indicated that compounds with similar structural motifs exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound could share similar properties .

Study 2: Enzyme Inhibition

Research highlighted in Bioorganic & Medicinal Chemistry Letters demonstrated that certain tetrazole derivatives effectively inhibited the activity of human cytochrome P450 enzymes. This inhibition could lead to decreased metabolism of co-administered drugs, enhancing their therapeutic effects .

Study 3: Anti-inflammatory Mechanisms

A detailed analysis in Pharmacology Reports showed that tetrazole-containing compounds could reduce inflammation markers in vitro by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6 . This suggests potential applications in treating inflammatory diseases.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural differences between the target compound and analogs lie in the acyl chain and protecting groups:

Compound Name Molecular Formula Molecular Weight Acyl Chain Substituent Protecting Group Key Properties
Target Compound C₄₇H₅₀N₆O₅ 803.95 3-(2-methyl-1,3-dioxolan-2-yl)-1-oxopropyl Trityl (tetrazole) High molecular weight; dioxolane enhances solubility and metabolic stability
Valsartan Benzyl Ester (N-valeryl variant) C₃₁H₃₅N₅O₃ 525.64 Pentanoyl (valeryl) None (free tetrazole) Lower lipophilicity; rapid hydrolysis to active acid
Benzyl N-(4-Oxopentanoyl)-N-{[2'-(2H-Tetrazol-5-Yl)-4-Biphenylyl]Methyl}Valinate C₃₁H₃₃N₅O₄ 539.62 4-Oxopentanoyl None Ketone in acyl chain; intermediate polarity
N-Butyryl-N-{[2'-(1H-tetrazole-5-yl)biphenyl-4-yl]methyl}-L-valine (Valsartan Impurity B) C₂₈H₃₁N₅O₃ 485.58 Butyryl None Shorter acyl chain; reduced metabolic stability compared to valeryl derivatives

Key Observations:

  • The trityl group in the target compound increases molecular weight and steric hindrance, delaying tetrazole deprotection until the final synthesis step .
  • The dioxolane ring in the acyl chain may improve solubility and resist enzymatic hydrolysis compared to linear acyl chains (e.g., valeryl or butyryl) .
  • Benzyl ester groups universally enhance membrane permeability but are cleaved in vivo to release the active carboxylic acid .

Degradation Considerations :

  • Linear acyl chains (e.g., valeryl) are prone to oxidation, whereas the dioxolane ring in the target compound may stabilize the ketone against degradation .
  • Trityl protection minimizes premature tetrazole protonation, reducing side reactions during synthesis .

Bioactivity and Pharmacological Implications

  • Tetrazole-Biphenyl Core : Critical for angiotensin receptor binding; present in all analogs .
  • Butyryl and valeryl chains in analogs show rapid hydrolysis, ensuring quick release of the active drug but shorter duration .
  • Benzyl Ester vs. Free Acid : Esters improve oral absorption but require in vivo activation, whereas free acids (e.g., valsartan) are immediately bioactive but less bioavailable .

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